ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate
Description
Ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin-7-one core fused with a piperidin-1-yl group bearing a methylcarbamoyl substituent. The molecule is further functionalized with an ethyl benzoate moiety linked via an acetamido spacer. The methylcarbamoyl and benzoate groups likely influence hydrophilicity and binding affinity, critical for target engagement .
Properties
IUPAC Name |
ethyl 4-[[2-[2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O5S/c1-3-34-22(33)14-6-8-16(9-7-14)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-10-4-5-15(11-28)20(31)24-2/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,24,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKIMYDEODPSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC(C4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the esterification of the benzoate group. Common synthetic routes may involve:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the thiazolopyrimidine core.
Esterification: The final step involves the esterification of the benzoate group using ethyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparative Analysis with Analogous Heterocyclic Compounds
Structural Analogues in Thiazolo-Pyrimidine Derivatives
The target compound shares a thiazolo-pyrimidine core with derivatives studied by Jain et al. (), which exhibit H3 receptor antagonism. Key differences lie in substituents:
- Target compound : 3-(Methylcarbamoyl)piperidin-1-yl and ethyl benzoate groups.
- Thiazolo[4,5-b]pyridines : 4-(Piperidin-1-yl)piperidin-1-yl substituents.
QSAR models from highlight that descriptors like TCN_5 (topological carbon-nitrogen interactions) and XAHydrophilicArea (hydrophilic surface area) significantly influence activity.
Comparison with Benzothiazole and Thieno-Fused Systems
- Benzothiazole-6-carboxamides : These compounds, such as 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzothiazole-6-carboxamide, feature a benzothiazole core with carboxamide and pyridinylamino substituents. While their biological activity is unspecified, their synthesis via EDC/DMAP-mediated coupling (similar to the acetamido linkage in the target compound) suggests shared synthetic strategies .
- Thieno-fused bicyclics : Derivatives like 3-(3-methyl-4-oxo-7-phenylthieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate incorporate ester functionalities analogous to the target’s benzoate group.
Pharmacological Activity and QSAR Insights
The target compound’s structural features align with QSAR-driven design principles for H3 antagonists:
- Hydrophilic groups (methylcarbamoyl, benzoate) may enhance binding via polar interactions.
- Piperidine moiety : The 3D orientation of the piperidin-1-yl group could mimic histamine’s imidazole ring, a key pharmacophore for H3 receptor binding .
Table 1: Comparative Overview of Key Compounds
Biological Activity
Ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate is a complex organic compound with a molecular formula of and a molecular weight of approximately 498.56 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of a thiazole-pyrimidine moiety is significant as these structures are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O5S |
| Molecular Weight | 498.56 g/mol |
| LogP | 2.177 |
| Polar Surface Area | 108.859 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of thiazole and pyrimidine have been shown to exhibit cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives demonstrated significant cytotoxicity against MCF-7 (human breast cancer) cells, indicating a promising avenue for further exploration with this compound .
Neuropharmacological Effects
The piperidine component in the structure suggests potential neuropharmacological effects. Compounds containing piperidine have been investigated for their roles as muscarinic receptor antagonists, which may be beneficial in treating neurological disorders . Additionally, the methylcarbamoyl group may enhance the binding affinity to specific receptors involved in neurological pathways.
Cytotoxicity Assays
A series of cytotoxicity assays were conducted on derivatives related to this compound. In vitro studies demonstrated that these compounds exhibited varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 and Bel-7402. Notably, one derivative showed enhanced potency compared to standard chemotherapeutic agents .
Mechanistic Studies
Mechanistic studies suggest that compounds with similar structures may induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight the need for further research into the specific mechanisms by which this compound exerts its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
